molecular formula C16H12N4O2 B3487261 4-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B3487261
M. Wt: 292.29 g/mol
InChI Key: YKWOZKABDOKFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C16H12N4O2 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.09602564 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H1-Antihistaminic Agents

One of the prominent research applications of 4-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and its derivatives is in the development of new H1-antihistaminic agents. These compounds have shown significant in vivoH1-antihistaminic activity, as evidenced by their ability to protect animals from histamine-induced bronchospasm. For example, compounds like 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one have emerged as potent H1-antihistaminic agents, offering more efficacy than traditional antihistamines like chlorpheniramine maleate, with less sedation (Alagarsamy et al., 2009). This finding suggests potential for these compounds in treating allergies and asthma with reduced side effects.

Quality Control in Pharmaceutical Development

Another important application is in the quality control of pharmaceutical compounds. For instance, methods have been developed for the quality control of 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-(4H)-one, a promising antimalarial agent. This involves a range of analytical techniques including infrared and ultraviolet spectroscopy, and liquid chromatography (Danylchenko et al., 2018). Ensuring the quality and purity of such compounds is crucial for their safe and effective use as medicines.

Molecular Docking and Inhibitory Activity

Molecular docking studies have been conducted to explore the interaction of these compounds with specific proteins, such as the SHP2 protein. These studies have demonstrated favorable interactions and inhibitory activities, suggesting potential therapeutic applications in targeting certain diseases or physiological processes (Wu et al., 2022). Such research is crucial for drug discovery and development, particularly in understanding how these compounds can be used to modulate biological pathways.

Tubulin Polymerization Inhibition and Anticancer Activity

Additionally, derivatives of this compound have been investigated for their role in inhibiting tubulin polymerization, a mechanism that can be exploited in cancer therapy. Some derivatives have shown potent anticancer activity in various cancer cell lines, indicating their potential as vascular disrupting agents and anticancer drugs (Driowya et al., 2016) These findings open up new avenues for the development of targeted cancer therapies using these novel compounds.

Properties

IUPAC Name

4-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-22-14-9-5-4-8-13(14)20-15(21)11-6-2-3-7-12(11)19-10-17-18-16(19)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWOZKABDOKFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 2
4-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 3
4-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 4
4-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 5
4-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 6
4-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.